5-Bromo-4-cyano-2-methoxyphenyl acetate
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Overview
Description
5-Bromo-4-cyano-2-methoxyphenyl acetate: is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with an acetate ester functional group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyano-2-methoxyphenyl acetate typically involves the following steps:
Nitrile Formation:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques and reagents, and the reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can undergo reduction to form amines.
Ester Hydrolysis: The acetate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Reducing Agents: For the reduction of the cyano group, common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Hydrolysis Conditions: Acidic or basic conditions can be used for ester hydrolysis.
Major Products:
Substituted Phenyl Derivatives: Products formed from substitution reactions.
Amines: Products formed from the reduction of the cyano group.
Carboxylic Acids: Products formed from ester hydrolysis
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and optimize conditions.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Assays: Used in various biological assays to study its effects on different biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Research: Employed in research projects to explore new chemical reactions and pathways
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-methoxyphenyl acetate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of functional groups like the cyano and methoxy groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
- 2-Bromo-4-cyano-6-methoxyphenyl acetate
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
- 4-Bromo-5-(4-methoxyphenyl)isoxazole
Comparison:
- Structural Differences: The position of the bromine, cyano, and methoxy groups can vary, leading to differences in chemical reactivity and physical properties.
- Unique Features: 5-Bromo-4-cyano-2-methoxyphenyl acetate is unique due to its specific arrangement of functional groups, which can result in distinct reactivity patterns and potential applications .
Properties
IUPAC Name |
(5-bromo-4-cyano-2-methoxyphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXPDEWOKWKDBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246900 |
Source
|
Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515832-53-8 |
Source
|
Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515832-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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